1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine
Overview
Description
1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine, also known as JNJ-7925476, is a selective and potent antagonist of the orexin-2 receptor. Orexin-2 receptor is involved in the regulation of sleep-wake cycle and is a potential target for the treatment of sleep disorders.
Mechanism of Action
1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine is a selective antagonist of the orexin-2 receptor. Orexin-2 receptor is involved in the regulation of sleep-wake cycle and is expressed in the brain regions that control arousal, motivation, and reward. By blocking the orexin-2 receptor, 1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine has been shown to increase the amount of non-rapid eye movement (NREM) sleep and decrease the amount of rapid eye movement (REM) sleep in animal studies. It has also been shown to reduce wakefulness and increase sleep efficiency. In addition, 1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Advantages and Limitations for Lab Experiments
1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine is a selective and potent antagonist of the orexin-2 receptor, which makes it a valuable tool for studying the role of orexin-2 receptor in sleep-wake regulation and other physiological processes. However, 1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine has some limitations for lab experiments. For example, it has poor solubility in water, which can make it difficult to administer to animals. In addition, its long half-life can make it difficult to study short-term effects.
Future Directions
There are several future directions for research on 1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine. One area of interest is the potential use of 1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine in the treatment of sleep disorders in humans. Another area of interest is the potential use of 1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine in the treatment of drug addiction and obesity. Further research is also needed to understand the long-term effects of 1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine on sleep-wake regulation and other physiological processes. Finally, there is a need for the development of more potent and selective orexin-2 receptor antagonists.
Scientific Research Applications
1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine has been extensively studied for its potential use in the treatment of sleep disorders such as narcolepsy, insomnia, and sleep apnea. It has also been investigated for its potential use in the treatment of drug addiction and obesity.
properties
IUPAC Name |
1-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c20-18-8-9-19(17-7-3-2-6-16(17)18)23-15-14-22-13-12-21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONSACTXWMTPMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC2=CC=C(C3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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